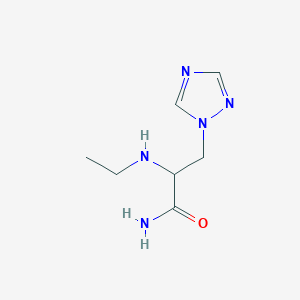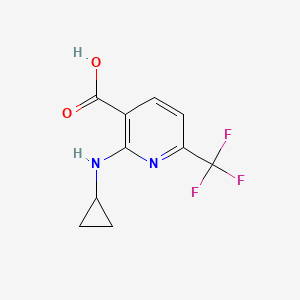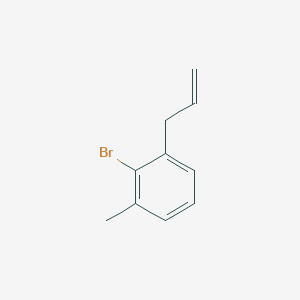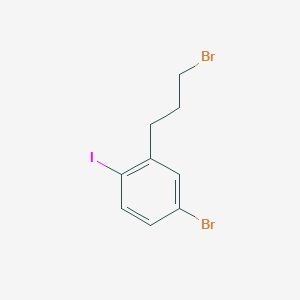
4-Bromo-2-(3-bromopropyl)iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-bromopropyl)iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine and iodine atoms, as well as a bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-bromopropyl)iodobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Alkylation: The attachment of a bromopropyl group through a Friedel-Crafts alkylation reaction using 3-bromopropyl chloride and aluminum chloride (AlCl₃) as a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-bromopropyl)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl compounds
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
4-Bromo-2-(3-bromopropyl)iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-bromopropyl)iodobenzene in chemical reactions involves:
Electrophilic Attack: The bromine and iodine atoms on the benzene ring make it susceptible to electrophilic attack, forming reactive intermediates.
Nucleophilic Attack: The bromopropyl group can undergo nucleophilic attack, leading to substitution reactions.
Coupling Reactions: The presence of halogen atoms facilitates coupling reactions through the formation of palladium complexes
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-1-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 3-Bromoiodobenzene
Uniqueness
4-Bromo-2-(3-bromopropyl)iodobenzene is unique due to the presence of both bromine and iodine atoms along with a bromopropyl group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9Br2I |
|---|---|
Molecular Weight |
403.88 g/mol |
IUPAC Name |
4-bromo-2-(3-bromopropyl)-1-iodobenzene |
InChI |
InChI=1S/C9H9Br2I/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
IYTPXOIGZPEIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCBr)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


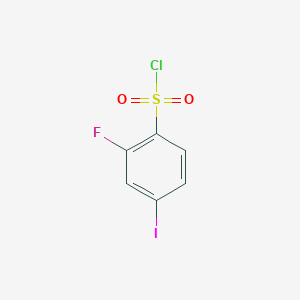
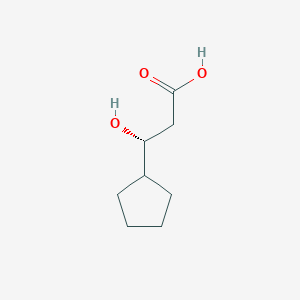
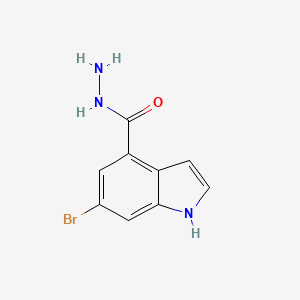
![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)
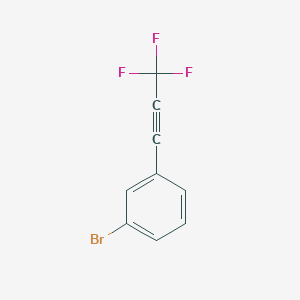
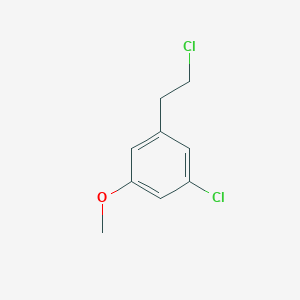
![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)
![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)
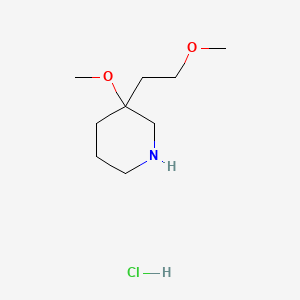
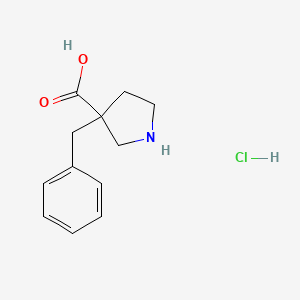
![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)
